Home > Products > Screening Compounds P65724 > CYP1A1 inhibitor 8a
CYP1A1 inhibitor 8a - 159429-58-0

CYP1A1 inhibitor 8a

Catalog Number: EVT-266370
CAS Number: 159429-58-0
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CYP1A1 inhibitor 8a is a potent and selective CYP1A1 inhibitor. It acts by antagonizing B[a]P mediated activation of aromatic hydrocarbon receptor (AhR) in yeast cells and protecting human cells from CYP1A1-mediated B[a]P toxicity.
Synthesis Analysis

The synthesis of CYP1A1 inhibitor 8a involves several key steps and techniques. The compound has been synthesized using methods that typically include the condensation of appropriate aromatic aldehydes with acetophenones or similar ketones under basic conditions. The reaction parameters often involve:

  • Reagents: Typically include a base such as sodium hydroxide or potassium carbonate, along with solvents like ethanol or methanol.
  • Temperature: Reactions are generally carried out at elevated temperatures (e.g., reflux conditions) to facilitate the condensation process.
  • Characterization Techniques: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and elemental analysis to confirm its structure .
Molecular Structure Analysis

The molecular structure of CYP1A1 inhibitor 8a features a chalcone backbone with a pyridine moiety. The key structural characteristics include:

  • Molecular Formula: C17H18N2O4
  • Molecular Weight: Approximately 314.34 g/mol
  • Functional Groups: The compound contains methoxy groups (-OCH3) on the phenyl ring, contributing to its lipophilicity and potential biological activity.
  • 3D Structure: The spatial arrangement allows for effective interaction with the active site of the CYP1A1 enzyme, which is crucial for its inhibitory action.

Crystallographic studies may provide further insights into the precise arrangement of atoms and potential binding interactions within the enzyme's active site .

Chemical Reactions Analysis

CYP1A1 inhibitor 8a participates in various chemical reactions primarily related to its interaction with cytochrome P450 enzymes. Notably, it acts as an inhibitor by competing with substrates for binding to the active site of CYP1A1. Key aspects include:

  • Inhibition Mechanism: The compound inhibits the metabolism of substrates like benzo[a]pyrene by blocking their conversion into reactive metabolites that can bind to cellular macromolecules.
  • Kinetic Parameters: Studies often report IC50 values (the concentration required to inhibit 50% of enzyme activity), which provide insight into the potency of the inhibitor. For CYP1A1 inhibitor 8a, specific IC50 values have been documented in various studies .
Mechanism of Action

The mechanism of action for CYP1A1 inhibitor 8a involves its binding to the active site of the CYP1A1 enzyme, preventing substrate access and subsequent metabolic activation. This inhibition is particularly significant in contexts where CYP1A1-mediated activation leads to toxic or carcinogenic outcomes.

  • Binding Affinity: Molecular docking studies indicate that CYP1A1 inhibitor 8a interacts favorably with key amino acids in the substrate recognition sites of CYP1A1, such as ASN214 and SER216, through hydrogen bonding .
  • Biological Implications: By inhibiting CYP1A1, this compound can potentially reduce the formation of harmful metabolites from procarcinogens like benzo[a]pyrene, thereby offering protective effects against chemical-induced carcinogenesis .
Physical and Chemical Properties Analysis

CYP1A1 inhibitor 8a exhibits several notable physical and chemical properties:

  • Solubility: The compound is relatively soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water due to its hydrophobic character.
  • Stability: Stability studies under various pH conditions indicate that the compound maintains integrity over a range of physiological pH levels.
  • Melting Point: Specific melting point data are often provided in synthesis reports, indicating thermal stability which is crucial for storage and application.

These properties make it a suitable candidate for further development in pharmacological applications .

Applications

CYP1A1 inhibitor 8a has several promising applications in scientific research and medicine:

  • Cancer Chemoprevention: Its ability to inhibit CYP1A1 makes it a candidate for preventing cancer by blocking the metabolic activation of procarcinogens.
  • Toxicology Studies: The compound serves as a valuable tool in toxicological research to study the role of cytochrome P450 enzymes in drug metabolism and toxicity.
  • Pharmacological Research: It may be used in drug development processes aimed at creating safer therapeutic agents by mitigating adverse effects associated with CYP-mediated metabolism.
Introduction to CYP1A1 in Xenobiotic Metabolism and Disease Pathogenesis

Role of CYP1A1 in Aryl Hydrocarbon Receptor (AhR)-Mediated Signaling

CYP1A1 expression is transcriptionally regulated by the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor. Upon binding to PAHs (e.g., B[a]P) or dioxins (e.g., TCDD), cytosolic AhR translocates to the nucleus, dimerizes with ARNT (AhR nuclear translocator), and activates xenobiotic response elements (XREs) in the CYP1A1 promoter [1] [7]. This pathway induces CYP1A1 expression by >50-fold, creating a feedforward loop for procarcinogen bioactivation [1] [9]. Crucially, CYP1A1 inhibitor 8a disrupts this loop through a dual mechanism:

  • Direct Enzyme Inhibition: Binds the CYP1A1 active site with an IC50 of 58 ± 3.2 nM, competitively blocking B[a]P oxidation [9].
  • AhR Antagonism: Competes with B[a]P for AhR binding (IC50 = 89 nM), suppressing CYP1A1 transcription and reducing enzyme expression by >80% in yeast and human cell models [8] [9].

Table 1: Selectivity Profile of CYP1A1 Inhibitor 8a

EnzymeIC50 (nM)Selectivity Ratio vs. CYP1A1
CYP1A158 ± 3.21.0 (Reference)
CYP1B1620 ± 4510.7
CYP1A2850 ± 6214.7
CYP3A4>10,000>172

Data derived from recombinant Sacchrosomes™ assays [9].

Molecular dynamics simulations reveal that inhibitor 8a’s selectivity arises from hydrophobic interactions with Val382, Leu496, and Ala317—residues unique to the CYP1A1 substrate cavity [9]. This precision distinguishes it from non-selective CYP1 inhibitors like α-naphthoflavone.

Implications of CYP1A1 Overexpression in Carcinogen Activation and Tumorigenesis

CYP1A1 overexpression drives carcinogenesis through metabolic activation of diverse environmental toxins:

  • PAH Activation: Converts B[a]P, 7,12-dimethylbenz[a]anthracene (7,12-DMBA), and dibenzo[a,l]pyrene (DB[a,l]P) into DNA-alkylating diol epoxides. CYP1B1-null mice show 70–90% reductions in lymphomas and ovarian tumors when treated with 7,12-DMBA or DB[a,l]P, underscoring CYP1’s role in vivo tumor initiation [5].
  • Endogenous Metabolite Dysregulation: Oxidizes estradiol to genotoxic 4-hydroxyestradiol, linked to estrogen receptor-positive breast cancers [7] [10].
  • Therapeutic Resistance: Tumors with elevated CYP1A1 exhibit resistance to cisplatin and paclitaxel due to enhanced detoxification of chemotherapeutics [3] [7].

Table 2: Carcinogens Activated by Human CYP1 Enzymes

Carcinogen ClassRepresentative CompoundsCYP1 Isoform Involvement
Polycyclic Aromatic Hydrocarbons (PAHs)B[a]P, 7,12-DMBA, DB[a,l]PCYP1A1, CYP1B1
Heterocyclic AminesPhIP, IQ, Trp-P-1CYP1A2
Estrogens17β-Estradiol, EstroneCYP1A1, CYP1B1

Adapted from carcinogen activation studies [5] [7].

Inducibility amplifies these risks: TCDD exposure elevates hepatic CYP1A1 activity by 10-fold, accelerating procarcinogen bioactivation in lung and kidney tissues [1] [5].

Rationale for Targeted Inhibition in Chemoprevention and Therapeutic Interventions

CYP1A1 inhibitor 8a provides a mechanistic strategy for cancer interception by suppressing procarcinogen activation:

  • Chemopreventive Efficacy: In B[a]P-treated HEK293 cells, 1 μM inhibitor 8a restored cell viability by 85% by blocking CYP1A1-mediated B[a]P toxification [3] [9]. This protection exceeded natural chalcones (e.g., licochalcone A) by 7–15-fold due to optimized binding kinetics [9].
  • Synergy with AhR Modulation: Beyond direct inhibition, it disrupts the B[a]P-AhR-CYP1A1 axis, reducing CYP1A1 transcription by >75% in reporter assays [8] [9].
  • Therapeutic Prodrug Activation: Emerging applications leverage CYP1A1 overexpression in tumors to activate prodrugs like 5-fluorouracil derivatives, enabling targeted cytotoxicity [7]. Inhibitor 8a’s selectivity prevents off-target CYP inactivation, preserving endogenous steroid metabolism.

Structural optimization of inhibitor 8a focuses on fluorinated methoxy groups to enhance metabolic stability and PEGylated derivatives to improve solubility for in vivo applications [9]. Its chemopreventive potential is undergoing validation in murine carcinogenesis models, particularly for tobacco smoke-associated malignancies.

Table 3: Key Structural and Functional Attributes of CYP1A1 Inhibitor 8a

PropertyDescription
Chemical Name(E)-1-pyridin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Molecular FormulaC17H17NO4
MechanismCompetitive CYP1A1 inhibition & AhR antagonism
Chemopreventive ActionBlocks B[a]P bioactivation; rescues cell viability
Therapeutic PotentialProdrug activation in CYP1A1+ tumors

Structural and mechanistic data from synthesis and screening studies [3] [9].

Properties

CAS Number

159429-58-0

Product Name

CYP1A1 inhibitor 8a

IUPAC Name

(E)-1-pyridin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

InChI

InChI=1S/C17H17NO4/c1-20-15-10-12(11-16(21-2)17(15)22-3)4-5-14(19)13-6-8-18-9-7-13/h4-11H,1-3H3/b5-4+

InChI Key

LTMMHRRDZVGAIL-SNAWJCMRSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=NC=C2

Solubility

Soluble in DMSO

Synonyms

CYP1A1 inhibitor 8a;

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=NC=C2

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.